molecular formula C9H12ClNO2 B1341448 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride CAS No. 53942-89-5

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1341448
CAS No.: 53942-89-5
M. Wt: 201.65 g/mol
InChI Key: KBQQSMNMBJRWCS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine hydrochloride is a substituted phenethylamine derivative characterized by a benzodioxole ring system fused to an ethylamine backbone. The IUPAC name reflects its structure: a benzo[d]dioxole moiety (a benzene ring fused with a 1,3-dioxole ring) attached to a methanamine group where the nitrogen is methylated, forming a secondary amine. The hydrochloride salt indicates the presence of a protonated amine group bonded to a chloride counterion.

The compound belongs to the benzodioxole class, distinguished by its 1,3-dioxole ring, which introduces electron-rich oxygen atoms at positions 1 and 3 of the benzene ring. Structurally, it is analogous to piperonylamine (a primary amine) but differs by the substitution of a methyl group on the nitrogen atom.

Chemical Registry Information and Identifiers

The compound is registered under multiple identifiers, ensuring precise tracking in chemical databases:

Property Value Source
CAS Registry Number 53942-89-5
PubChem CID 17290662
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Synonyms (1,3-Benzodioxol-5-ylmethyl)methylamine hydrochloride

The molecular formula confirms the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The hydrochloride salt increases its solubility in polar solvents compared to the free base form.

Relationship to Piperonylamine and Structural Analogs

Piperonylamine (C₈H₉NO₂), a primary amine with a benzodioxole moiety, serves as the parent compound for this derivative. The methylation of piperonylamine’s nitrogen atom produces 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine, which is then stabilized as a hydrochloride salt. Structural analogs include:

Compound Structure Key Difference
Piperonylamine C₈H₉NO₂ (primary amine) Lacks methyl group on nitrogen
3,4-Methylenedioxyphenethylamine (MDPEA) C₉H₁₁NO₂ (phenethylamine backbone) Ethylamine chain extension
Piperonal C₈H₆O₂ (aldehyde functional group) Oxidized form without amine

These analogs highlight the versatility of the benzodioxole scaffold in generating diverse bioactive molecules.

Historical Context in Organic Chemistry Research

The synthesis of benzodioxole derivatives dates to the early 20th century, driven by interest in their aromatic and electronic properties. 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine hydrochloride emerged as a subject of study due to its potential as a precursor in pharmaceutical syntheses. For example, multi-step reactions involving piperonal (a related aldehyde) and reductive amination techniques have been employed to generate this compound. Its development parallels advancements in heterocyclic chemistry, particularly in optimizing electron-rich aromatic systems for drug design.

Significance in Benzodioxole Chemistry

The benzodioxole ring’s electron-donating oxygen atoms enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis. This ring system stabilizes charge transfer interactions and participates in electrophilic substitution reactions, facilitating modifications at the 5-position of the benzene ring. In medicinal chemistry, benzodioxole derivatives are prized for their ability to mimic natural ligands, as seen in compounds like tadalafil and protease inhibitors. The methylamine substitution in this compound further modulates its lipophilicity and bioavailability, traits critical for central nervous system-targeted agents.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQQSMNMBJRWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968745
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53942-89-5
Record name 53942-89-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it interacts with various kinases, influencing signaling pathways that regulate cell growth and survival.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride, also known as N-Methyl-3,4-methylenedioxybenzylamine hydrochloride, is a compound with potential biological activities. Its molecular formula is C9H12ClNO2, and it has a molecular weight of approximately 201.65 g/mol. This compound is of interest in pharmacological research due to its structural similarity to various psychoactive substances and its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Compounds with similar structures have been shown to exhibit effects on serotonin receptors, which play a crucial role in mood regulation and cognitive functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, research on related benzodioxole derivatives has demonstrated significant inhibition of cancer cell proliferation across various cell lines:

Cell Line IC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
SKBR-30.09 - 93.08
HCC19540.51 - 157.2

These findings suggest that the compound may induce oxidative stress in cancer cells, leading to reduced proliferation and increased apoptosis .

Neuropharmacological Effects

The structural characteristics of this compound indicate potential psychoactive properties. Studies on similar compounds have shown that they can act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopamine receptor activity, which may contribute to their antidepressant or anxiolytic effects .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of related benzodioxole derivatives found that certain compounds exhibited potent activity against breast cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS), suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Psychoactive Properties

Another investigation into compounds structurally similar to this compound revealed their ability to modulate neurotransmitter levels in animal models. These studies indicated potential applications in treating mood disorders and anxiety .

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods to prepare 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine hydrochloride is via reductive amination of the corresponding aldehyde with methylamine, followed by salt formation.

Procedure:

  • The starting aldehyde, 3,4-(methylenedioxy)benzaldehyde (benzo[d]dioxol-5-yl aldehyde), is dissolved in methanol under an inert atmosphere.
  • Acetic acid is added to catalyze the imine formation.
  • Methylamine is introduced in stoichiometric excess.
  • The reaction mixture is stirred at room temperature for 2 hours to form the imine intermediate.
  • Sodium cyanoborohydride (NaBH3CN) is added carefully at 0 °C to reduce the imine to the corresponding amine.
  • The reaction is allowed to proceed overnight at room temperature.
  • The mixture is concentrated, extracted, and purified by column chromatography.
  • The free base is converted to the hydrochloride salt by treatment with 1N HCl in ether, followed by filtration and drying to yield the hydrochloride salt as a white solid.

This method is supported by detailed experimental procedures reported in peer-reviewed supplementary information from the Royal Society of Chemistry, demonstrating high yields and purity of the final product.

Enantioselective Resolution and Oxidation Routes

Although the target compound is achiral, related synthetic routes for enantiomerically enriched analogs involve:

  • Preparation of racemic phthalic acid monoesters of benzo[d]dioxol derivatives.
  • Formation of diastereomeric salts with chiral amines such as (S)-(-)-PEA.
  • Crystallization to separate enantiomers.
  • Alkaline hydrolysis to convert esters to alcohols.
  • Oxidation of alcohols to aldehydes using NaClO in the presence of catalysts like TEMPO.
  • Subsequent reductive amination to introduce the N-methylmethanamine group.

While this approach is more complex and aimed at chiral compounds, it provides insight into the oxidation and amination steps relevant to the preparation of 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine hydrochloride.

Alternative Synthetic Routes

Other methods include:

  • Protection and deprotection strategies on the aromatic ring to facilitate selective functionalization.
  • Use of silyl protecting groups (e.g., tert-butyldimethylsilyl) on hydroxyl groups during intermediate steps.
  • Nucleophilic substitution reactions on benzodioxole derivatives to introduce the methylamine moiety.

These methods are typically part of multi-step syntheses for more complex derivatives but can be adapted for the target compound.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Notes
Reductive Amination Aldehyde + methylamine + NaBH3CN reduction Methanol, AcOH, NaBH3CN, 0 °C to RT 70-80 Straightforward, high purity product
Enantioselective Resolution Diastereomeric salt formation, hydrolysis, oxidation, reductive amination Chiral amines, KOH, NaClO, TEMPO catalyst Variable Complex, for chiral analogs
Protection/Deprotection Route Silyl protection, nucleophilic substitution TBDMSCl, DBU, NaHCO3, HCl treatment Moderate Useful for complex derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride?

  • Methodology : A plausible route involves reductive amination of 1,3-benzodioxole-5-carbaldehyde with N-methylmethanamine, followed by hydrochloric acid salt formation. Purification can be achieved via recrystallization from ethanol/water mixtures. Structural confirmation requires ¹H/¹³C NMR and mass spectrometry, with purity assessed by HPLC (≥99%, as referenced in impurity standards) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against certified reference materials.
  • NMR : Confirm the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and N-methyl group (δ 2.3–2.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 212.1 (free base) and 248.6 (hydrochloride).
    Cross-validation with elemental analysis ensures stoichiometric Cl⁻ content .

Q. What are the critical storage conditions to maintain compound stability?

  • Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Moisture sensitivity (evident in related hydrochloride salts ) necessitates desiccants. Monitor degradation via periodic HPLC to detect hydrolysis byproducts (e.g., benzoic acid derivatives) .

Q. What safety protocols are essential for handling this compound?

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles.
  • Exposure Mitigation : Use in a fume hood to avoid inhalation of fine powders. In case of skin contact, rinse immediately with water for 15 minutes (per SDS guidelines for similar hydrochlorides ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Root Causes : Variability may arise from differences in:

  • Purity : Use HPLC-certified batches (≥99%) to eliminate confounding impurities.
  • Stereochemistry : Enantiomeric purity (e.g., (S)- vs. (R)-isomers) can drastically alter receptor binding; chiral HPLC or polarimetry is critical .
  • Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times.
    • Validation : Replicate studies with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What metabolic pathways are hypothesized for this compound in vivo?

  • Proposed Pathways :

  • Phase I Metabolism : Demethylation of the N-methyl group (via CYP450 enzymes) or oxidation of the benzodioxole methylenedioxy bridge.
  • Phase II Conjugation : Glucuronidation of hydroxylated metabolites.
    • Experimental Design : Use liver microsomes (human/rodent) with NADPH cofactors. Analyze metabolites via LC-MS/MS and compare with synthetic standards .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

  • Physicochemical Impact : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce passive diffusion across lipid membranes.
  • Optimization Strategies :

  • Compare free base vs. salt forms in permeability assays (e.g., Caco-2 monolayers).
  • Use pH-adjusted buffers to study ionization effects (pKa ~9.5 for the amine group) .

Q. What computational modeling approaches predict structure-activity relationships (SAR) for derivatives?

  • Methods :

  • Docking Studies : Target receptors (e.g., serotonin or dopamine transporters) using AutoDock Vina. Validate with mutagenesis data.
  • QSAR Models : Train on analogues with measured IC₅₀ values; focus on descriptors like logP, polar surface area, and H-bond donors.
    • Validation : Synthesize top-predicted derivatives and test in functional assays .

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